molecular formula C11H20N2O B12879442 Cyclohexyl 1-pyrrolidinecarboximidoate CAS No. 91296-66-1

Cyclohexyl 1-pyrrolidinecarboximidoate

Cat. No.: B12879442
CAS No.: 91296-66-1
M. Wt: 196.29 g/mol
InChI Key: JRENDPPRQCEILZ-UHFFFAOYSA-N
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Description

Cyclohexyl 1-pyrrolidinecarboximidoate is a chemical compound known for its unique structure and properties. It is characterized by a cyclohexyl group attached to a pyrrolidine ring through a carboximidoate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 1-pyrrolidinecarboximidoate typically involves the reaction of cyclohexylamine with pyrrolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the carboximidoate linkage. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 1-pyrrolidinecarboximidoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl 1-pyrrolidinecarboxamide, while reduction can produce cyclohexyl 1-pyrrolidinecarboxylate .

Scientific Research Applications

Cyclohexyl 1-pyrrolidinecarboximidoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl 1-pyrrolidinecarboximidoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Cyclohexyl 1-pyrrolidinecarboxamide
  • Cyclohexyl 1-pyrrolidinecarboxylate
  • Cyclohexyl 1-pyrrolidinecarboximidate

Uniqueness: Cyclohexyl 1-pyrrolidinecarboximidoate is unique due to its specific carboximidoate linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required .

Properties

CAS No.

91296-66-1

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

cyclohexyl pyrrolidine-1-carboximidate

InChI

InChI=1S/C11H20N2O/c12-11(13-8-4-5-9-13)14-10-6-2-1-3-7-10/h10,12H,1-9H2

InChI Key

JRENDPPRQCEILZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=N)N2CCCC2

Origin of Product

United States

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